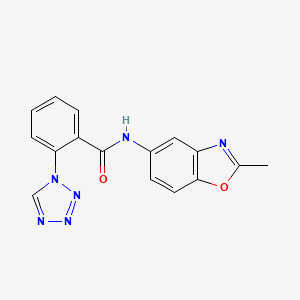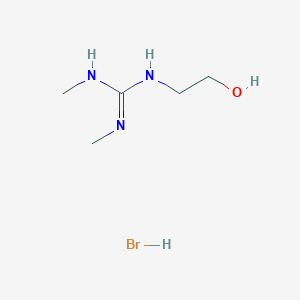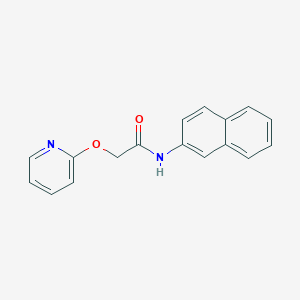
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide, also known as BMB-231, is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学研究应用
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as an analgesic and anxiolytic agent. In neuroscience, it has been investigated for its potential as a tool for studying the function of GABA-A receptors in the brain.
作用机制
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is believed to act as a positive allosteric modulator of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and hypnotic agents.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic transmission, reduced anxiety-like behavior in animal models, and analgesic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is its high selectivity for GABA-A receptors, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is its relatively low potency compared to other GABA-A receptor modulators, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective GABA-A receptor modulators based on the structure of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide in the treatment of neurodegenerative diseases and other disorders of the central nervous system. Finally, further research is needed to elucidate the precise mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide and its effects on neuronal function and behavior.
合成方法
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-(2-amino-5-methylphenyl)benzoxazole with sodium azide, followed by the reduction of the resulting intermediate with sodium borohydride, and subsequent reaction with 4-chloro-3-nitrobenzoic acid. The final product is obtained by the reduction of the nitro group with iron powder and acetic acid.
属性
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c1-10-18-13-8-11(6-7-15(13)24-10)19-16(23)12-4-2-3-5-14(12)22-9-17-20-21-22/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMUQBJJBIHORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)

![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)


![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)

![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)
